molecular formula C17H23N3O4 B2727845 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 900006-67-9

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2727845
CAS No.: 900006-67-9
M. Wt: 333.388
InChI Key: JRBHUMNSRNXGFD-UHFFFAOYSA-N
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Description

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide is an organic compound with the CAS Number 900006-67-9 and a molecular formula of C17H23N3O4 . It has a molecular weight of approximately 333.4 g/mol . The compound features a 1,4-dioxaspiro[4.5]decane moiety, which is a spirocyclic ketal often used in synthetic chemistry as a protected form of a cyclohexanone group . This structure is linked via a methylene group to an oxalamide bridge, which is further connected to a pyridin-3-ylmethyl (nicotinyl) group . The SMILES notation for the molecule is O=C(NCc1cccnc1)C(=O)NCC1COC2(CCCCC2)O1 . This oxalamide derivative is part of a class of compounds explored in scientific research. While the specific biological mechanism of action for this exact molecule is not detailed in the available public sources, related structural analogs are investigated in various fields, including medicinal chemistry . Researchers can utilize this compound as a chemical reference standard or as a building block for the synthesis of more complex molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-15(19-10-13-5-4-8-18-9-13)16(22)20-11-14-12-23-17(24-14)6-2-1-3-7-17/h4-5,8-9,14H,1-3,6-7,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBHUMNSRNXGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decan-2-one . This intermediate can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst.

The next step involves the formation of the oxalamide linkage. This can be achieved by reacting the spirocyclic intermediate with pyridine-3-carboxaldehyde to form the corresponding imine, followed by reduction to the amine. The final step is the coupling of the amine with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the spirocyclization step and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The primary structural analogs of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide are derived from modifications to the substituents on the oxalamide core. Below is a detailed comparison with the most relevant analog, S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) , a well-characterized umami agonist .

Table 1: Structural and Functional Comparison
Parameter This compound S336 (CAS 745047-53-4)
Core Structure Oxalamide Oxalamide
N1 Substituent 1,4-Dioxaspiro[4.5]decan-2-ylmethyl (spirocyclic ketal) 2,4-Dimethoxybenzyl
N2 Substituent Pyridin-3-ylmethyl 2-(Pyridin-2-yl)ethyl
Molecular Weight ~393.4 g/mol (estimated) 385.4 g/mol
Key Functional Groups Spirocyclic ketal, pyridine Methoxybenzyl, pyridine
Reported Activity Not explicitly reported in provided evidence Potent umami agonist (FEMA 4233)
Physicochemical Traits Enhanced rigidity (spirocycle), moderate solubility High solubility (polar methoxy groups)

Key Research Findings and Implications

Structural Influence on Bioactivity: The spirocyclic ketal in the target compound likely improves metabolic stability compared to S336’s linear 2,4-dimethoxybenzyl group, which may degrade more readily via oxidative pathways. However, S336’s methoxy groups enhance water solubility, a critical factor for flavor compounds . Pyridine orientation impacts interactions with taste receptors (e.g., hTAS1R1/hTAS1R3), suggesting divergent umami potency profiles .

Synthetic Accessibility :

  • The spirocyclic moiety in the target compound is synthesized via NaBH4 reduction of 1,4-dioxaspiro[4.5]decan-8-one, followed by functionalization . In contrast, S336’s synthesis involves simpler benzylation steps, making it more cost-effective for industrial applications .

Potential Applications: While S336 is commercially utilized as Savorymyx® UM33, the target compound’s bioactivity remains underexplored.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound notable for its complex molecular structure and potential biological activities. This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group that plays a significant role in its biological interactions. The unique spirocyclic structure contributes to its stability and reactivity, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C18H24N2O4C_{18}H_{24}N_{2}O_{4}, with a molecular weight of approximately 332.4 g/mol. Its structure includes a 1,4-dioxaspiro framework which enhances its three-dimensional conformation, potentially influencing its interaction with biological targets.

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. The proposed mechanism involves modulation of signal transduction pathways and interaction with specific kinases, particularly the Receptor Interacting Protein Kinase 1 (RIPK1), which is crucial in regulating necroptosis—a form of programmed cell death associated with inflammation and cell survival .

Biological Activities

Research indicates that this compound may possess various biological activities:

  • Anti-inflammatory Effects : In vitro studies have demonstrated the ability of this compound to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in animal models, indicating its potential as an analgesic agent.

Data Table: Summary of Biological Activities

Activity Effect Study Reference
Anti-inflammatoryInhibition of cytokines
AnalgesicReduction of pain responses
Kinase InhibitionTargeting RIPK1

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study assessed the anti-inflammatory effects of various oxalamides, including this compound, demonstrating significant inhibition of TNF-alpha production in macrophage cell lines .
  • Animal Models : In a controlled experiment involving mice, administration of the compound resulted in a marked decrease in pain behavior following induced inflammatory conditions, supporting its analgesic potential .
  • Kinase Activity Assay : The inhibition of RIPK1 by this compound was confirmed through enzyme activity assays, revealing its role as a potential therapeutic agent for conditions involving necroptosis .

Q & A

Q. What are the key synthetic methodologies for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-3-ylmethyl)oxalamide?

Q. How is the molecular structure of this compound confirmed experimentally?

Structural characterization employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., spirocyclic methylene at δ 3.8–4.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., m/z 361.2 [M+H]+^+) .
  • X-ray crystallography : Single-crystal analysis using SHELXL for spatial arrangement (e.g., dihedral angles between spirocyclic and pyridyl groups) .

Q. What preliminary biological screening methods are used to assess activity?

Initial evaluations include:

  • In vitro assays : Testing against cancer cell lines (e.g., MTT assay on HeLa cells) and microbial strains (MIC determination) .
  • Enzyme inhibition : Screening for soluble epoxide hydrolase (sEH) inhibition using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis efficiency?

Optimization strategies:

  • Solvent screening : Testing polar aprotic solvents (DMF vs. DCM) to improve amidation yields .
  • Catalyst variation : Comparing HATU vs. EDCI for coupling efficiency via kinetic studies .
  • Temperature gradients : Monitoring reaction progress under microwave irradiation to reduce time (e.g., 80°C, 2h vs. rt, 24h) .

Table 2 : Solvent Impact on Amidation Yield

SolventTemperature (°C)Yield (%)
DMF2558
DCM2532
THF4045

Q. What computational approaches predict binding mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with sEH or kinase domains (e.g., hydrogen bonding with pyridyl N) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlating substituent effects (e.g., spirocyclic ring size) with bioactivity .

Q. How are crystallographic data contradictions resolved during structural refinement?

  • SHELXL refinement : Adjusting thermal parameters and occupancy for disordered spirocyclic moieties .
  • Twinning analysis : Using PLATON to detect and model twinning in crystals with high mosaicity .
  • Validation tools : RCSB PDB validation reports to ensure geometric accuracy (e.g., Ramachandran outliers < 0.5%) .

Q. What strategies address discrepancies in biological activity across similar oxalamides?

  • SAR studies : Comparing analogues (e.g., pyridin-3-yl vs. pyridin-4-yl substitution) in anti-cancer assays .
  • Metabolic stability assays : Liver microsome testing to identify degradation pathways affecting efficacy .
  • Crystallographic overlay : Superimposing structures with inactive analogues to identify critical binding motifs .

Methodological Notes

  • Advanced Tools : SHELX programs , AutoDock Vina , and GROMACS are emphasized for reproducibility.
  • Contradiction Management : Cross-referencing synthesis protocols and biological datasets ensures methodological rigor.

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